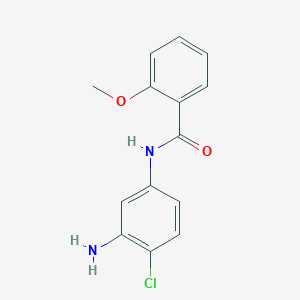

N-(3-Amino-4-chlorophenyl)-2-methoxybenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(3-Amino-4-chlorophenyl)-2-methoxybenzamide is a chemical compound with the molecular formula C14H13ClN2O2. It is known for its applications in various fields of scientific research, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of an amino group, a chloro group, and a methoxybenzamide moiety, which contribute to its unique chemical properties and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Amino-4-chlorophenyl)-2-methoxybenzamide typically involves the reaction of 3-amino-4-chloroaniline with 2-methoxybenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity while minimizing the formation of by-products. The use of advanced purification techniques, such as recrystallization or chromatography, ensures that the final product meets the required specifications for research and industrial applications.

Analyse Chemischer Reaktionen

Types of Reactions

N-(3-Amino-4-chlorophenyl)-2-methoxybenzamide undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The chloro group can be reduced to form the corresponding aniline derivative.

Substitution: The chloro group can undergo nucleophilic substitution reactions to form various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.

Major Products Formed

Oxidation: Nitro derivatives of this compound.

Reduction: Aniline derivatives of this compound.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

N-(3-Amino-4-chlorophenyl)-2-methoxybenzamide is a chemical compound with applications in scientific research. It comprises an amino group, a chloro group, and a methoxy group attached to a benzamide structure, enabling it to participate in various chemical reactions.

Chemical Structure and Properties

this compound has the molecular formula C14H13ClN2O2 and a molecular weight of 276.72 g/mol . Key properties include:

- IUPAC Name: N-(3-amino-4-chlorophenyl)-2-methoxybenzamide

- Molecular Weight: 276.72 g/mol

- XLogP3: 3.5

- Hydrogen Bond Donors: 2

- Hydrogen Bond Acceptors: 3

- Rotatable Bonds: 3

Scientific Research Applications

this compound is used in scientific research across various disciplines:

- Chemistry: It serves as an intermediate in synthesizing complex molecules and as a reagent in chemical reactions.

- Biology: It is used to study its effects on cellular processes and its potential as a bioactive compound.

- Medicine: Researches explore its therapeutic potential as a drug candidate for treating diseases.

Antimicrobial Activity

Compound 4, which shares structural similarities, exhibited antimicrobial activities comparable to reference antimicrobial agents, with an inhibition zone (IZ) range of 16–26 mm . It showed the highest binding affinity (BI = −9.43 Kcal/mol) compared to other inhibitors . The active site of 3NTZ comprises amino acid residues such as Val 6, Ala 9, Leu 22, Pro 25, Asp 27, Leu 28, Glu30, Gln35, Phe 31, Ser 49, Ile 50, Thr56, Leu62, and Thr 111 . Compound 4 formed a strong hydrogen bond between the amino group and Ala9 and a π-π bond with Leu22, suggesting that the amino and cyano groups contribute to its activities .

Comparison with Similar Compounds

this compound can be compared to related compounds:

- N-(3-Amino-4-chlorophenyl)-3,4,5-trimethoxybenzamide: Possesses three methoxy groups, which may affect its chemical reactivity and biological activity.

- N-(3-Amino-4-chlorophenyl)benzamide: Lacks methoxy groups, potentially altering its chemical reactivity and biological activity.

Wirkmechanismus

The mechanism of action of N-(3-Amino-4-chlorophenyl)-2-methoxybenzamide involves its interaction with specific molecular targets and pathways The amino and chloro groups play a crucial role in its reactivity and binding affinity to target molecules The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- N-(3-Amino-4-chlorophenyl)benzamide

- N-(3-Amino-4-chlorophenyl)acetamide

- N-(3-Amino-4-chlorophenyl)methanesulfonamide

Uniqueness

N-(3-Amino-4-chlorophenyl)-2-methoxybenzamide is unique due to the presence of the methoxybenzamide moiety, which imparts distinct chemical properties and reactivity compared to other similar compounds. This structural feature may enhance its biological activity and specificity, making it a valuable compound for various research applications.

Biologische Aktivität

N-(3-Amino-4-chlorophenyl)-2-methoxybenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including anticancer and antiviral properties, supported by relevant case studies and data tables.

Structural Characteristics

The compound features several key structural elements that contribute to its biological activity:

- Chlorine Substituent : Enhances interaction with biological targets.

- Methoxy Group : Improves solubility and metabolic stability.

- Amino Group : Plays a role in binding affinity and specificity for molecular targets.

Anticancer Activity

Research indicates that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. Notably:

- Cytotoxicity : A related compound, 3-amino-N-(4-bromophenyl)-4-methoxybenzamide, showed IC50 values ranging from 5.7 to 12 μM against enterovirus strains, suggesting potential anticancer efficacy as well as antiviral properties .

Case Study 1: Anticancer Efficacy

A study evaluating N-benzylacetamide derivatives found that certain analogues displayed enhanced cytotoxicity against leukemia cell lines compared to solid tumors. The mechanism was suggested to involve pathways independent of tubulin polymerization or Src inhibition, highlighting the unique action profile of these compounds.

Antiviral Activity

This compound has also been investigated for its antiviral properties:

- Anti-HBV Activity : Some derivatives have shown higher efficacy than Lamivudine, indicating potential for treating hepatitis B virus infections.

- Activity Against Enterovirus : The compound demonstrated significant antiviral activity against multiple strains of EV71, with low cytotoxicity towards host cells (TC50 = 620 ± 0.0 μM) .

Case Study 2: Antiviral Screening

In vitro assays demonstrated that certain N-phenylbenzamide derivatives exhibited significant antiviral activity against EV71 strains. Structure-activity relationship (SAR) studies revealed that specific modifications on the benzene ring could enhance antiviral potency while maintaining low cytotoxicity towards host cells .

Summary of Biological Activities

| Activity Type | Compound | IC50 Value (μM) | Target |

|---|---|---|---|

| Anticancer | 3-amino-N-(4-bromophenyl)-4-methoxybenzamide | 5.7 – 12 | Enterovirus (EV71) |

| Antiviral | N-(4-chlorophenyl)-4-methoxy-3-(methylamino)benzamide | Higher than Lamivudine | Hepatitis B Virus (HBV) |

| Cytotoxicity | Various N-benzylacetamide derivatives | 0.96 – 29.3 | Leukemia Cell Lines |

The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors:

- Enzyme Inhibition : The compound can bind to the active site of enzymes, inhibiting their activity.

- Receptor Modulation : It may modulate receptor function by binding to receptor sites, influencing various biological pathways.

Eigenschaften

IUPAC Name |

N-(3-amino-4-chlorophenyl)-2-methoxybenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13ClN2O2/c1-19-13-5-3-2-4-10(13)14(18)17-9-6-7-11(15)12(16)8-9/h2-8H,16H2,1H3,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGRRPGFGWXXWAE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)NC2=CC(=C(C=C2)Cl)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.72 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.